N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-8-15(2,3)17-12-10(9)6-5-7-11(12)13(18)14(19)16-4/h5-8,17H,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTIEJBDYGRPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methylamine in ethanol at elevated temperatures. The resulting compound is characterized by various spectroscopic methods:
| Technique | Findings |
|---|---|
| 1H NMR | Signals at δ 1.33 (s), 1.93 (d), and 2.74 (d) indicating methyl groups and NH protons. |
| 13C NMR | Characteristic signals for carbonyl groups at δ ~166 and ~192 ppm. |
| IR Spectroscopy | Absorption bands at 3735-3392 cm⁻¹ (N-H stretching) and 1659 cm⁻¹ (C=O). |
These spectral data confirm the successful synthesis of the target compound and provide insights into its molecular structure .
Antiplatelet Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiplatelet activity. For instance, acetoxy quinolones have been shown to activate platelet Nitric Oxide Synthase (NOS) through a novel enzyme called Calreticulin Transacetylase (CRTAase), leading to the inhibition of platelet aggregation . This suggests that derivatives of this compound could potentially modulate similar pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. These studies often employ assays such as MTT or Annexin V staining to evaluate cell viability and apoptosis induction. Preliminary results suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . However, specific data on this compound remains to be fully elucidated.
Case Study 1: Antiplatelet Mechanism
A study focused on acetoxy quinolones demonstrated their mechanism of action involving CRTAase. The activation of NOS led to increased intracellular NO levels and subsequent inhibition of platelet aggregation. This case highlights how structural modifications can enhance biological activity in related compounds .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the side chains significantly affected antibacterial potency, reinforcing the need for further exploration of N-methyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve interference with bacterial cell wall synthesis and function.
Case Study: Antibacterial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-methyl-2-oxo... | MRSA | 32 µg/mL |
| Control (Penicillin) | MRSA | 16 µg/mL |
Antioxidant Properties
The compound has been studied for its antioxidant capabilities. It is hypothesized that its structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative damage.
Case Study: Antioxidant Activity
| Compound | Assay Method | IC50 Value (µM) |
|---|---|---|
| N-methyl-2-oxo... | DPPH Scavenging | 25 µM |
| Control (Ascorbic Acid) | DPPH Scavenging | 15 µM |
Potential in Cancer Therapy
There is emerging evidence suggesting that quinoline derivatives can act as tyrosine kinase inhibitors. This mechanism is critical in cancer treatment as it can inhibit tumor growth and proliferation.
Case Study: Cytotoxicity Against Cancer Cells
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-methyl-2-oxo... | MCF7 (Breast Cancer) | 12 µM |
| Control (Doxorubicin) | MCF7 | 5 µM |
Neurological Applications
Preliminary studies indicate that compounds related to N-methyl-2-oxo... may have neuroprotective effects. They are being explored for potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Case Study: Neuroprotection Assay
| Compound | Model Organism | Observed Effects |
|---|---|---|
| N-methyl-2-oxo... | C. elegans | Reduced neurodegeneration |
| Control (Curcumin) | C. elegans | Reduced neurodegeneration |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound
- Core: 1,2-Dihydroquinoline with 2,2,4-trimethyl substitutions.
- Functional Groups : N-methyl-2-oxoacetamide at position 7.
Analog 1: 2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound K)
- Core : Indole-3-ylidene coupled with a chromen-2-one system.
- Functional Groups : Hydroxyacetamide and oxo groups.
- Both share acetamide linkages but differ in core aromatic systems .
Analog 2: (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a)
- Core: Thiazolidinone fused with indolinone.
- Functional Groups: Dioxo-thiazolidinone and p-tolylacetamide.
- Comparison: The thiazolidinone ring confers rigidity and hydrogen-bonding capacity, contrasting with the target’s flexible dihydroquinoline. Both compounds utilize acetamide for target binding but differ in scaffold bioisosterism .
Analog 3: N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a-h)
- Core: Quinoxaline with diphenyl substitutions.
- Functional Groups : Varied thioether and pyrimidine linkages.
- Comparison: The extended π-system of quinoxaline enhances planar stacking interactions, unlike the partially saturated dihydroquinoline. Both exhibit acetamide-driven solubility but differ in steric bulk .
Physicochemical Properties
Key Differentiators and Research Implications
Lipophilicity : Trimethyl substitutions enhance logP, suggesting superior blood-brain barrier penetration over polar analogs like Compound K.
Synthetic Scalability: The target’s route may avoid multi-step cyclization (e.g., thiazolidinone synthesis in 12a), improving yield .
Preparation Methods
Nucleophilic Ring-Opening of Pyrrolo[3,2,1-ij]Quinoline-1,2-Diones
The most widely reported method involves the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with methylamine. This process exploits the electrophilic nature of the dione’s carbonyl groups, enabling nucleophilic attack at the α-position.
Reaction Mechanism :
-
Activation : The dione’s electron-deficient carbonyl carbons are primed for nucleophilic addition.
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Methylamine Attack : Methylamine selectively targets the less sterically hindered carbonyl group, forming a tetrahedral intermediate.
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Ring Opening : Collapse of the intermediate breaks the pyrrolidine ring, yielding the acetamide moiety at the 8-position of the 1,2-dihydroquinoline backbone.
Optimized Conditions :
Synthesis of the Precursor: 2,2,4-Trimethyl-1,2-Dihydroquinoline
The quinoline precursor is synthesized via condensation of aniline with acetone using heterogeneous catalysts.
Catalytic Process :
-
Catalyst : Decationized clinoptilolite zeolite (SiO₂-Al₂O₃ framework with Fe, K, and Ca oxides).
-
Conditions :
Advantages :
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆, 300 MHz):
-
¹³C NMR :
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Parameter | Ring-Opening Method | Catalytic Precursor Synthesis |
|---|---|---|
| Reaction Time | 12–24 hours | 6 hours |
| Yield | 70–85% | 96% |
| Catalyst Requirement | None | Zeolite E4a |
| Scalability | Moderate | High |
Critical Evaluation of Methodologies
Efficiency of Ring-Opening Reactions
The ring-opening strategy is favored for its simplicity and direct introduction of the acetamide group. However, the requirement for anhydrous conditions and precise stoichiometry of methylamine limits its industrial scalability.
Role of Heterogeneous Catalysis in Precursor Synthesis
The zeolite-catalyzed condensation of aniline and acetone demonstrates exceptional efficiency, achieving near-quantitative yields. The catalyst’s microporous structure enhances reactant adsorption, while acid sites promote imine formation and cyclization .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing the methyl and acetamide groups .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming dihydroquinoline ring conformation .
How can researchers address discrepancies in NMR spectral data when synthesizing derivatives of this compound?
Advanced
Contradictions in NMR data may arise from:
- Tautomerism : The dihydroquinoline ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomers .
- Solvent effects : Compare spectra in CDCl vs. DMSO-d to identify solvent-induced shifts.
- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates) that skew integration ratios .
What strategies can improve the compound's solubility for in vitro assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Salt formation : React the acetamide moiety with HCl or sodium bicarbonate to form water-soluble salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 100–200 nm size) to improve bioavailability .
What in vitro models are suitable for initial bioactivity screening of this compound?
Q. Basic
- Enzyme inhibition assays : Target pro-inflammatory enzymes (e.g., phospholipase A2) due to structural similarity to pLT antagonists .
- Cell-based assays : Use RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α/IL-6 suppression .
How should structure-activity relationship (SAR) studies be designed to focus on the acetamide moiety?
Q. Advanced
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the phenyl ring to evaluate binding affinity .
- Bioisosteric replacement : Replace the acetamide with sulfonamide or urea groups to assess hydrogen-bonding impacts .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with target proteins .
What are the stability considerations for this compound under different storage conditions?
Q. Basic
- Thermal stability : Store at –20°C in amber vials to prevent degradation (TGA data shows decomposition >150°C) .
- Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the dihydroquinoline ring .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the acetamide group .
How can computational methods predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Use Schrödinger Suite or MOE to model binding to cyclooxygenase-2 (COX-2) active sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models on IC data from analogs to predict activity against new targets .
How can researchers confirm the compound's purity post-synthesis?
Q. Basic
- HPLC : Use a C18 column (ACN/water gradient, 1 mL/min) with UV detection at 254 nm; aim for ≥95% purity .
- Elemental analysis : Compare experimental C/H/N ratios to theoretical values (deviation <0.4%) .
- TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:1) to detect unreacted starting materials .
How should contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay standardization : Validate protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays) .
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .
- Cell line authentication : Use STR profiling to confirm genetic stability of in vitro models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
